molecular formula C16H16FNOS B5632702 N-(4-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide

N-(4-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide

Cat. No. B5632702
M. Wt: 289.4 g/mol
InChI Key: HMYIMEXOYGQVML-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide belongs to a class of organic compounds that contain both an amide functional group and a thioether linkage. The presence of a fluorophenyl group suggests potential for specific biological activities, given the importance of fluorine in medicinal chemistry. Compounds with similar structural features are often explored for their chemical and biological properties, including potential pharmaceutical applications.

Synthesis Analysis

The synthesis of similar compounds typically involves the condensation of an appropriate amine with an acyl chloride or an ester under controlled conditions to form the amide bond. A thioether linkage can be introduced through a nucleophilic substitution reaction where a methylbenzyl moiety is reacted with a suitable sulfur donor in the presence of a base. For instance, Sunder and Maleraju (2013) discussed the synthesis of derivatives that share a resemblance in structural complexity and functional groups, highlighting the role of NMR, IR, and Mass spectra in confirming chemical structures​​.

Molecular Structure Analysis

The molecular structure of compounds like N-(4-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide can be elucidated using spectroscopic methods such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry. X-ray crystallography may provide detailed insights into the arrangement of atoms within the crystal lattice, showcasing the geometry around the amide bond and the orientation of the fluorophenyl and methylbenzylthio groups relative to each other. For example, the crystal structure analysis conducted by Ping (2007) on a similar compound reveals the significance of NMR and X-ray diffraction in understanding the molecular geometry​​.

Chemical Reactions and Properties

The amide bond in N-(4-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide is typically stable under physiological conditions, but can undergo hydrolysis under acidic or basic conditions. The thioether moiety is susceptible to oxidation to form sulfoxides and sulfones. The presence of the fluorine atom can influence the reactivity and electronic properties of the phenyl ring, potentially affecting its interactions with biological targets.

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystalline form can be influenced by the molecular structure. The introduction of a fluorine atom often increases the compound's lipophilicity, which is an important factor in drug design for membrane permeability.

Chemical Properties Analysis

The chemical properties of N-(4-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide, such as acidity/basicity, reactivity with nucleophiles and electrophiles, and stability, are dictated by the functional groups present. The amide linkage contributes to the compound's hydrogen bonding capability, impacting its solubility and interaction with biological molecules.

References

properties

IUPAC Name

N-(4-fluorophenyl)-2-[(4-methylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS/c1-12-2-4-13(5-3-12)10-20-11-16(19)18-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYIMEXOYGQVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide

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